7-Nitro-1,3,5-triazaadamantane

Descripción general

Descripción

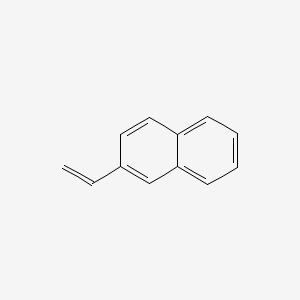

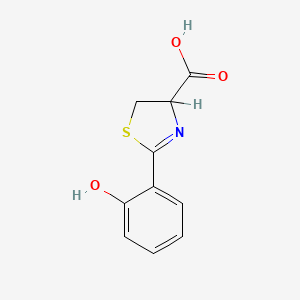

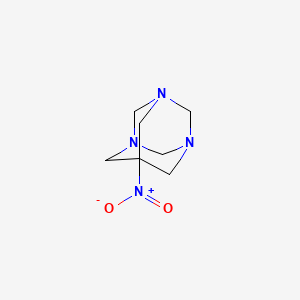

7-Nitro-1,3,5-triazaadamantane, commonly known as NTA, is a nitrogen-rich heterocyclic compound that has been widely used in scientific research. It is a versatile compound that has been used in various fields of research, including biochemistry, pharmacology, and material science. NTA has a unique structure that makes it an excellent candidate for various applications.

Aplicaciones Científicas De Investigación

Transition Metal Complex Formation

7-Nitro-1,3,5-triazaadamantane has been utilized to form mononuclear transition metal complexes . These complexes, which include metals such as Zn(II), Pd(II), Pt(II), Mn(II), Co(II), and Ni(II), have been synthesized and structurally analyzed using X-ray crystallography and spectroscopy. The compound acts as a mono-dentate ligand, binding to a single metal center despite having three equivalent amino nitrogens. This unique coordination behavior is significant for understanding metal-ligand interactions in chemistry.

Hydrogen Bonding Networks

In coordination chemistry, 7-Nitro-1,3,5-triazaadamantane contributes to the formation of two-dimensional intermolecular hydrogen bonding networks . This is particularly observed in the Co(II) and Ni(II) complexes, where the hydrogen bonding occurs between aqua and chloro ligands. Such networks are crucial for the stability and properties of the resultant complexes.

Low Basicity Ligand Studies

The compound’s exceptionally low basicity makes it an interesting subject for studying nonbonding interactions and homoconjugation effects in organic compounds . Its behavior provides insights into the 1,3,n,n interactions, which are significant in compounds where nitrogen atoms occupy bridgehead positions in a rigid cage structure.

Synthesis of Azaadamantanes

7-Nitro-1,3,5-triazaadamantane serves as a precursor in the synthesis of azaadamantanes . These nitrogen-containing analogs of adamantane have unique chemical and physical properties due to the substitution of nitrogen atoms for carbon. They are less lipophilic than their adamantane counterparts, affecting their interaction with biological targets and bioavailability.

Biological Activity Research

Azaadamantanes, including derivatives of 7-Nitro-1,3,5-triazaadamantane, have shown various biological activities . Their moderate toxicity and different synthesis methods from available reagents make them attractive for designing new biologically active compounds. The study of their reactivity and biological activity is of great theoretical and practical interest.

Curing Agent in Industrial Processes

7-Nitro-1,3,5-triazaadamantane has been employed as a curing agent in various industrial processes . These include applications in alternative fuel sources and rubber manufacturing. Its role as a curing agent highlights its versatility and importance in industrial chemistry.

Propiedades

IUPAC Name |

7-nitro-1,3,5-triazatricyclo[3.3.1.13,7]decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c12-11(13)7-1-8-4-9(2-7)6-10(3-7)5-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPLVTOEOMJNPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN3CN1CN(C2)C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301037017 | |

| Record name | 1,3,5-Triaza-7-nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Nitro-1,3,5-triazaadamantane | |

CAS RN |

14612-28-3 | |

| Record name | 1,3,5-Triaza-7-nitroadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301037017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Nitro-1,3,5-triaza-adamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of 7-Nitro-1,3,5-triazaadamantane?

A1: 7-Nitro-1,3,5-triazaadamantane is characterized by the molecular formula C₇H₁₂N₄O₂ and a molecular weight of 184.20 g/mol []. ¹H and ¹³C NMR spectroscopic data, alongside INDO molecular orbital calculations, have been used to elucidate its structure and electronic properties [].

Q2: How does the chemistry of 7-Nitro-1,3,5-triazaadamantane relate to hexamine?

A2: Studies have revealed significant similarities between the chemistry of NO₂-TAA and hexamine, particularly regarding their nitrolysis reactions [, ]. This similarity suggests that the nitrolysis of hexamine likely proceeds through a mechanism comparable to that of NO₂-TAA, involving a stepwise scission process [].

Q3: What are the potential applications of 7-Nitro-1,3,5-triazaadamantane in coordination chemistry?

A3: NO₂-TAA demonstrates potential as a ligand in transition metal complexes []. For instance, it can act as a labile and reactive nitrogen ligand in mixed-ligand platinum(II) oxadiazoline complexes [, ]. These complexes have been investigated for potential cytotoxic properties [, ].

Q4: How does 7-Nitro-1,3,5-triazaadamantane behave as a ligand in platinum(II) complexes?

A4: In platinum(II) complexes, NO₂-TAA can act as both a monodentate and bidentate ligand []. It exhibits a weaker bonding affinity compared to hexamethylenetetramine (hmta) []. DFT calculations suggest that protonation of the non-coordinated nitrogen atoms in NO₂-TAA weakens the Pt-N bond, potentially impacting its lability in biological environments [].

Q5: What is the significance of the labile nature of 7-Nitro-1,3,5-triazaadamantane in platinum(II) complexes?

A5: The labile nature of NO₂-TAA in these complexes suggests potential for ligand exchange reactions under physiological conditions []. This lability, coupled with the hydrolysis of coordinated NO₂-TAA releasing formaldehyde, suggests potential bioactivity distinct from conventional platinum-based compounds [].

Q6: Are there computational studies exploring the interactions of 7-Nitro-1,3,5-triazaadamantane-containing complexes with DNA?

A6: Yes, combined DFT/AIM studies predict that platinum(II) complexes containing NO₂-TAA can interact with DNA nucleobases, potentially leading to ligand exchange reactions []. Molecular modeling studies further suggest that the PtCl(oxadiazoline) fragment, formed after the release of NO₂-TAA, might interact with DNA, potentially forming d(GpG) intrastrand crosslinks similar to those observed with cisplatin [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Aminophenyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline](/img/structure/B1218178.png)